7-Chlorobenzo[b]thiophen-2-amine
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Overview
Description
7-Chlorobenzo[b]thiophen-2-amine is a heterocyclic compound with the molecular formula C8H6ClNS It is a derivative of benzo[b]thiophene, which is a sulfur-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorobenzo[b]thiophen-2-amine typically involves the chlorination of benzo[b]thiophene followed by amination. One common method involves the reaction of benzo[b]thiophene with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 7-position. The resulting 7-chlorobenzo[b]thiophene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Chlorobenzo[b]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chlorobenzo[b]thiophen-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[b]thiophen-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain kinases or interact with DNA to exert its effects. The exact pathways involved can vary based on the specific biological context .
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the chlorine and amine groups.
7-Chlorobenzo[b]thiophene: Similar structure but lacks the amine group.
2-Aminobenzo[b]thiophene: Similar structure but lacks the chlorine atom.
Uniqueness: 7-Chlorobenzo[b]thiophen-2-amine is unique due to the presence of both chlorine and amine functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H6ClNS |
---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
7-chloro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C8H6ClNS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,10H2 |
InChI Key |
XIKRLKZQXJLYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)N |
Origin of Product |
United States |
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